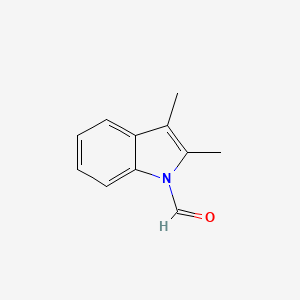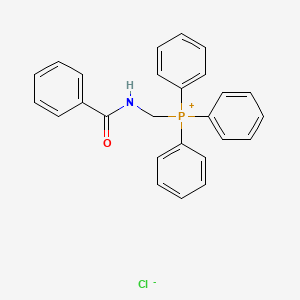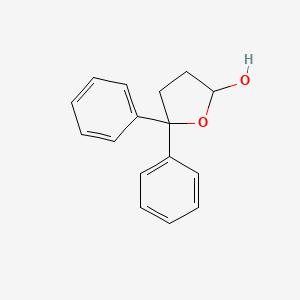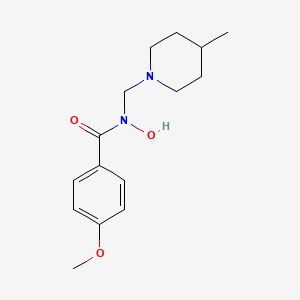
4-Methoxy-N-(4-methylpiperidino)methylbenzohydroxamic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxy-N-(4-methylpiperidino)methylbenzohydroxamic acid is an organic compound that features a benzene ring substituted with a methoxy group, a piperidine ring, and a hydroxamic acid functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-N-(4-methylpiperidino)methylbenzohydroxamic acid typically involves multiple steps. One common method starts with the preparation of 4-methoxybenzoic acid, which is then converted to its corresponding acid chloride using thionyl chloride. The acid chloride is reacted with hydroxylamine to form the hydroxamic acid. Subsequently, the piperidine ring is introduced through a nucleophilic substitution reaction with 4-methylpiperidine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methoxy-N-(4-methylpiperidino)methylbenzohydroxamic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid.
Reduction: The hydroxamic acid group can be reduced to an amine.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: 4-Methoxybenzoic acid.
Reduction: 4-Methoxy-N-(4-methylpiperidino)methylbenzylamine.
Substitution: Various substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
4-Methoxy-N-(4-methylpiperidino)methylbenzohydroxamic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the hydroxamic acid group.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 4-Methoxy-N-(4-methylpiperidino)methylbenzohydroxamic acid involves its interaction with specific molecular targets. The hydroxamic acid group can chelate metal ions, inhibiting metalloproteinases and other enzymes. This inhibition can disrupt various biological pathways, leading to potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methoxybenzoic acid: Shares the methoxybenzene structure but lacks the piperidine and hydroxamic acid groups.
4-Methylpiperidine: Contains the piperidine ring but lacks the benzene and hydroxamic acid groups.
Benzohydroxamic acid: Contains the hydroxamic acid group but lacks the methoxy and piperidine groups.
Uniqueness
4-Methoxy-N-(4-methylpiperidino)methylbenzohydroxamic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity
Eigenschaften
CAS-Nummer |
40890-91-3 |
|---|---|
Molekularformel |
C15H22N2O3 |
Molekulargewicht |
278.35 g/mol |
IUPAC-Name |
N-hydroxy-4-methoxy-N-[(4-methylpiperidin-1-yl)methyl]benzamide |
InChI |
InChI=1S/C15H22N2O3/c1-12-7-9-16(10-8-12)11-17(19)15(18)13-3-5-14(20-2)6-4-13/h3-6,12,19H,7-11H2,1-2H3 |
InChI-Schlüssel |
LNORWNBYVKBYTL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCN(CC1)CN(C(=O)C2=CC=C(C=C2)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


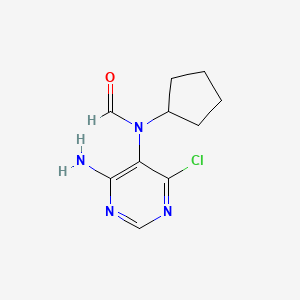
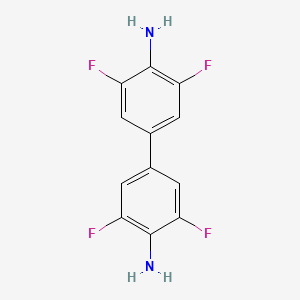
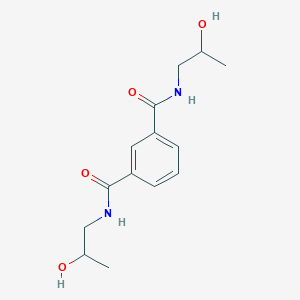

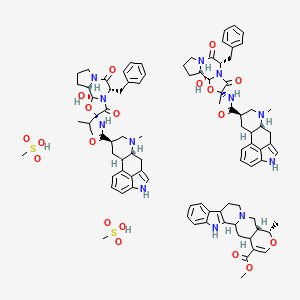
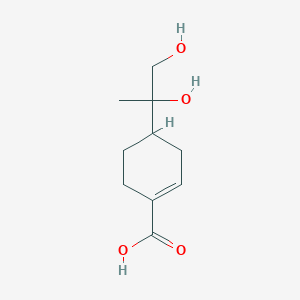
![2,6-Bis[(benzylsulfanyl)methyl]-4-methylphenol](/img/structure/B14651723.png)
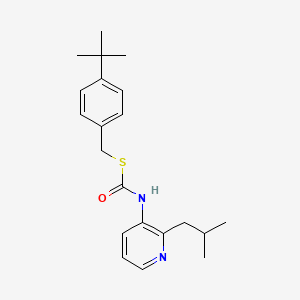

![2-[3-(2-Aminoethyl)indol-1-yl]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14651749.png)

